N-(3-Nitrophenyl)thietan-3-amine
Description
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
N-(3-nitrophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H10N2O2S/c12-11(13)9-3-1-2-7(4-9)10-8-5-14-6-8/h1-4,8,10H,5-6H2 |
InChI Key |
MOKILZXWJRQFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Thietan-3-one Derivatives
The most documented method involves a two-step process:
- Condensation of Thietan-3-one with 3-Nitroaniline :
Thietan-3-one reacts with 3-nitroaniline in an autoclave at temperatures >80°C (optimally >100°C) under acidic conditions. A mixture of potassium dihydrogen phosphate (pKa ≈2.1) and hydroxylamine hydrochloride serves as the auxiliary base, facilitating imine formation. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the thietanimine intermediate.
- Reduction of Thietanimine :
Sodium borohydride activated by sulfuric acid reduces the imine to the amine at 110°C. Ether-based solvents (e.g., tetrahydrofuran) under pressure prevent premature evaporation. This step achieves >90% yield due to the synergistic effect of the borohydride-sulfuric acid system.
Key Reaction Parameters :
- Temperature : 100–120°C for condensation; 110°C for reduction.
- Catalysts : Potassium dihydrogen phosphate (condensation); sulfuric acid (reduction).
- Solvents : Methanol or ether-toluene mixtures.
Alternative Pathway via Epichlorohydrin Derivatives
A patent by WO2013007582A2 outlines a route starting from epichlorohydrin:
- Nucleophilic Ring-Opening : Epichlorohydrin reacts with sodium azide (NaN₃) in water to form an azido-thietane intermediate.
- Staudinger Reaction : The azide is reduced using triphenylphosphine (PPh₃) to generate the primary amine.
- Nitration : The phenyl ring is nitrated using a nitric acid-sulfuric acid mixture to introduce the nitro group at the meta position.
This method avoids volatile thietanone precursors but requires stringent control over nitration regioselectivity.
Comparative Analysis of Synthetic Methods
Mechanistic Insights
Acid-Base Catalysis in Condensation
The use of potassium dihydrogen phosphate (KH₂PO₄) in condensation buffers the reaction medium, stabilizing the protonated amine and enhancing nucleophilicity. The weak acid (pKa ≈2.1) ensures gradual proton transfer, preventing premature imine hydrolysis.
Borohydride Activation in Reduction
Sulfuric acid protonates sodium borohydride (NaBH₄), generating more reactive BH₃ species. This activation is critical for reducing sterically hindered imines, as shown in the reaction:
$$ \text{NaBH₄ + H₂SO₄ → BH₃ + NaHSO₄ + H₂} $$.
Optimization Strategies
Solvent Selection
Ether solvents (e.g., THF) improve reduction efficiency by stabilizing borane complexes. Polar aprotic solvents like DMF enhance nitro group stability during nitration.
Temperature Control
Autoclave reactions at 120°C maximize condensation rates while minimizing side reactions like phenyl ring sulfonation.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy : Stretching frequencies at 2217 cm⁻¹ (C≡N) and 1642 cm⁻¹ (C=C) confirm imine intermediates.
- ¹H NMR : Aromatic protons resonate at δ7.46–8.77 ppm, while the thietane ring’s SCH₂ group appears at δ3.50–4.20 ppm.
Industrial and Research Applications
This compound serves as a precursor for sweeteners and pharmaceuticals. Its nitro group facilitates further functionalization via reduction to amines or coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the thietane ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
N-(3-Nitrophenyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of sulfur-containing compounds.
Medicine: Research into its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the thietane ring can undergo ring-opening reactions. These interactions can modulate the activity of biological targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3-Methylbutyl)thietan-3-amine (CAS: 1516779-13-7)
- Structure : Thietan-3-amine core with a branched alkyl chain (3-methylbutyl).
- Molecular Formula : C₈H₁₇NS | Molecular Weight : 159.29 g/mol | Purity : ≥95% .
- Comparison : The alkyl substituent enhances lipophilicity compared to the aromatic nitro group in the target compound. This difference likely affects solubility and metabolic stability, making alkylated derivatives more suitable for hydrophobic environments in drug delivery.
N-(4-Fluorobutyl)thietan-3-amine (CAS: 1849198-98-6)
- Structure : Fluorinated linear alkyl chain (4-fluorobutyl) attached to thietan-3-amine.
- Molecular Formula : C₇H₁₄FNS | Molecular Weight : 163.26 g/mol | Purity : ≥97% .
- However, the nitro group in the target compound offers stronger electron-withdrawing effects, which may stabilize charge in intermediates during synthetic reactions.
Aromatic Substituent Variations
N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Compound 20a)
- Structure : Pyrimidine core with 3-nitrophenyl and pyridinyl substituents.
- Comparison: Unlike the thietane ring, the pyrimidine system is planar and aromatic, enabling π-π stacking interactions in biological targets.
N-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
- Structure : Six-membered thiazine ring with a 3-(trifluoromethyl)phenyl group.
- Comparison: The thiazine ring’s reduced strain compared to thietane likely enhances thermodynamic stability.
Substituent Electronic Effects
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine (CAS: 809282-29-9)
- Structure : Open-chain amine with methoxyphenyl and methyl groups.
- Comparison : The methoxy group (electron-donating) contrasts sharply with the nitro group’s electron-withdrawing nature. This difference could modulate the amine’s basicity, with the nitro group decreasing electron density on the nitrogen, reducing nucleophilicity .
Heterocyclic Core Differences
N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine (CAS: 385403-44-1)
- Structure : Thiazole ring with methoxyphenyl and allyl substituents.
- Molecular Formula : C₂₀H₂₀N₂OS | Molecular Weight : 336.45 g/mol .
- Comparison : The thiazole’s five-membered ring offers conjugation and stability absent in thietane. The allyl group introduces unsaturation, enabling diverse reactivity pathways like cycloadditions, which are less accessible in saturated thietane systems.
Implications for Research
The structural diversity of thietan-3-amine derivatives underscores the interplay between ring strain, substituent electronics, and bioactivity. While alkylated analogs (e.g., 3-methylbutyl, 4-fluorobutyl) prioritize lipophilicity and metabolic stability, aromatic derivatives like N-(3-nitrophenyl)thietan-3-amine may excel in applications requiring electronic modulation or reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
